Compound Description: Acrizanib (LHA510) is a potent, small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) []. It was specifically designed for topical ocular delivery and has shown efficacy in treating choroidal neovascularization (CNV) in rodent models []. Acrizanib exhibits limited systemic exposure after topical ocular administration and has multiple formulation options [].
Compound Description: MK-8033 is a dual inhibitor of c-Met and Ron kinases, specifically targeting their activated conformations []. This selectivity for the activated state distinguishes it from other kinase inhibitors []. MK-8033 has demonstrated promising anti-tumor activity in preclinical models, particularly against c-Met amplified tumors [].
Compound Description: This compound is a potent inhibitor of various kinases, notably those involved in cancer cell proliferation [, ]. It demonstrates potent anti-tumor activity in preclinical models. Its unique structural features make it a promising candidate for further development as an anticancer agent.
Compound Description: This compound incorporates a furan ring directly attached to the pyrazole moiety, distinguishing it from the target structure where furan is linked through a methylene bridge []. This structural variation offers insights into the structure-activity relationships of pyrazole-based compounds and suggests that the furan ring's position and substitution pattern may influence its interactions with biological targets.
Compound Description: This compound exhibited the strongest inhibitory activity against the root growth of Pennisetum alopecuroides L. with an IC50 of 1.90 mg/L []. This highlights the compound's potential as a herbicide, particularly for controlling the growth of this specific weed species.
Compound Description: This molecule is a potent and orally bioavailable GlyT1 inhibitor with a favorable CNS MPO score []. It demonstrated efficacy in increasing cerebrospinal fluid glycine concentrations in rats, suggesting potential for treating neurological disorders [].
Compound Description: This compound is a highly potent and selective antagonist for the A2B adenosine receptor (A2B AdoR) []. It exhibits a Ki value of 1nM for A2B AdoR while demonstrating a 990-fold, 690-fold, and 1000-fold selectivity over A1, A2A, and A3 AdoRs, respectively [].
Compound Description: MK-5046 is a nonpeptide agonist specific for the bombesin receptor subtype-3 (BRS-3), exhibiting unique pharmacological properties [, ]. It has been shown to only partially inhibit the binding of the BRS-3 ligand, iodine-125 radionuclide (125I)-Bantag-1, suggesting an allosteric mode of action [].
Compound Description: HBT1 is a novel AMPA receptor potentiator with reduced agonistic effects compared to other AMPA-R potentiators like LY451646 and LY451395 []. This reduced agonism is significant as it leads to a more favorable pharmacological profile, avoiding the bell-shaped response often observed with AMPA-R potentiators in in vitro BDNF production assays [].
Compound Description: This pyrazole derivative selectively inhibits COX-1 (IC50 = 3.4 μM), exhibiting minimal COX-2 inhibition (28% at 50 μM) []. Molecular docking studies revealed its binding mode within the COX-1 active site, providing insights into its selectivity profile [].
Compound Description: LY2784544, initially identified as a kinase inhibitor, has been shown to act as a novel agonist for the G protein-coupled receptor GPR39 []. Interestingly, its activity at GPR39 is allosterically modulated by zinc, with zinc acting as a potentiator of LY2784544-induced GPR39 activation [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.